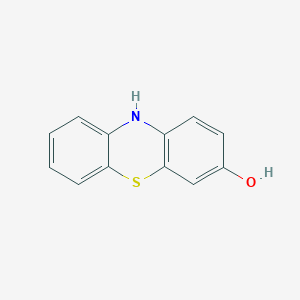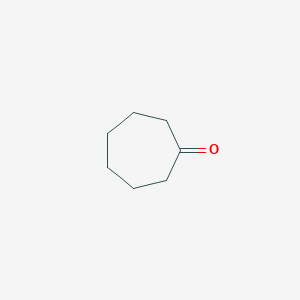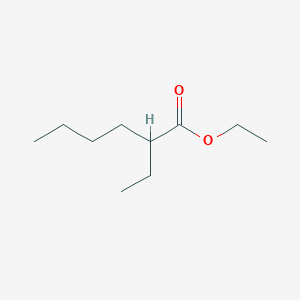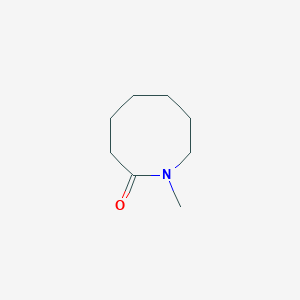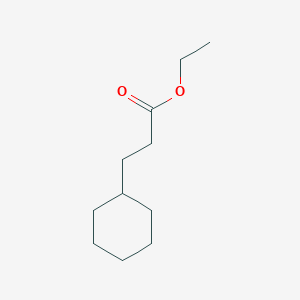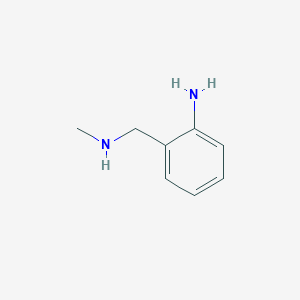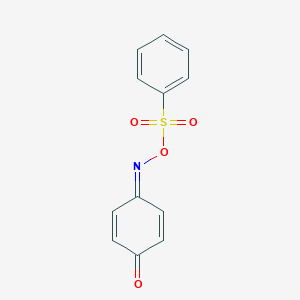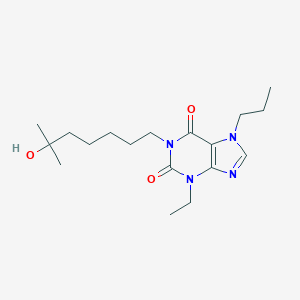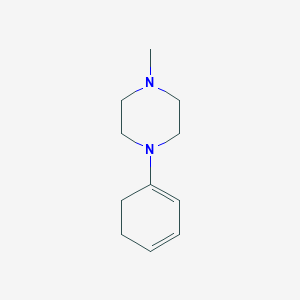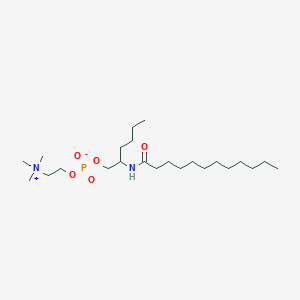
2-Dodecanoylamino-1-hexanolphosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dodecanoylamino-1-hexanolphosphocholine, also known as miltefosine, is a synthetic alkylphospholipid that has been used as an antineoplastic and antiparasitic agent. It was first synthesized in 1986 by researchers at the University of Giessen in Germany. Since then, it has been studied extensively for its potential therapeutic applications in various fields of medicine.
Wirkmechanismus
The exact mechanism of action of 2-Dodecanoylamino-1-hexanolphosphocholine is not fully understood, but it is believed to work by inhibiting various signaling pathways that are involved in cell growth and survival. It has been shown to induce apoptosis in cancer cells and to disrupt the membrane integrity of parasites.
Biochemische Und Physiologische Effekte
Miltefosine has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in cell growth and survival, such as protein kinase B and phosphatidylinositol 3-kinase. It has also been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the induction of apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Dodecanoylamino-1-hexanolphosphocholine in lab experiments is its broad-spectrum activity against cancer cells and parasites. It has also been shown to have a relatively low toxicity profile compared to other chemotherapeutic agents. However, one limitation of using 2-Dodecanoylamino-1-hexanolphosphocholine is its relatively low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 2-Dodecanoylamino-1-hexanolphosphocholine. One area of interest is its potential use in combination with other chemotherapeutic agents to enhance its antineoplastic activity. Another area of interest is its potential use in the treatment of other parasitic infections, such as malaria and trypanosomiasis. Additionally, further research is needed to fully understand the mechanism of action of 2-Dodecanoylamino-1-hexanolphosphocholine and to identify potential side effects and drug interactions.
Synthesemethoden
The synthesis of 2-Dodecanoylamino-1-hexanolphosphocholine involves the reaction of hexadecylphosphocholine with dodecanoyl chloride in the presence of a base. This results in the formation of 2-dodecanoylamino-1-hexanolphosphocholine, which is then purified through a series of chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
Miltefosine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have antineoplastic activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. It has also been found to be effective against various parasitic infections, such as leishmaniasis and Chagas disease.
Eigenschaften
CAS-Nummer |
131736-67-9 |
|---|---|
Produktname |
2-Dodecanoylamino-1-hexanolphosphocholine |
Molekularformel |
C23H49N2O5P |
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
2-(dodecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C23H49N2O5P/c1-6-8-10-11-12-13-14-15-16-18-23(26)24-22(17-9-7-2)21-30-31(27,28)29-20-19-25(3,4)5/h22H,6-21H2,1-5H3,(H-,24,26,27,28) |
InChI-Schlüssel |
NZECISUDKBBTDE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC(CCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NC(CCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Synonyme |
2-dodecanoylamino-1-hexanolphosphocholine 2-dodecanoylamino-1-hexanolphosphocholine, (R)-isomer amide-PC DAHPC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



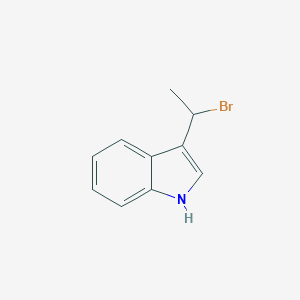
![imidazo[1,2-a][1,3,5]triazin-4(8H)-one](/img/structure/B156870.png)
